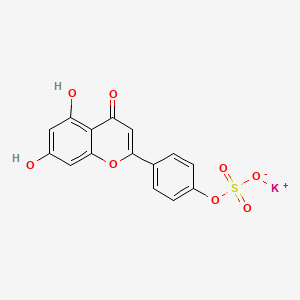
Apigenin-4'-O-sulfate Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin-4’-O-sulfate Potassium Salt is a sulfated derivative of apigenin, a naturally occurring flavone found in many plants. Apigenin is known for its broad range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . The sulfation of apigenin enhances its solubility and bioavailability, making Apigenin-4’-O-sulfate Potassium Salt a compound of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-sulfate Potassium Salt typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods: Industrial production methods for Apigenin-4’-O-sulfate Potassium Salt are not well-documented in the literature. the process would likely involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be explored to optimize the reaction conditions and improve scalability .
化学反応の分析
Types of Reactions: Apigenin-4’-O-sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent flavone, apigenin.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Apigenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Apigenin-4'-O-sulfate potassium salt is a derivative of apigenin, a naturally occurring flavone found in various plants . Apigenin and its derivatives, including this compound, have been studied for their potential biological activities, including antioxidant and photoprotective effects .
Scientific Research Applications
- Antioxidant and Photoprotective Activity: Apigenin and its more soluble potassium salt have been investigated for their antioxidant and photoprotective capacities . Ultraviolet (UV) radiation, particularly UVA and UVB, can cause skin disorders, including photoaging and skin cancer, by inducing oxidative stress and DNA damage . Polyphenols, like apigenin, have antioxidant and anti-inflammatory properties that may help protect against UV radiation-induced damage .
- Pluripotency in Dental-Derived Cells: Research indicates that apigenin can activate the Oct-4/Sox2 signal via NFATc1 in human periodontal ligament cells (PDLCs) . This suggests that apigenin may help maintain pluripotency in these cells by modulating the Oct-4/Sox2 signal through NFATc1 .
- Neuroprotective Effects: Studies suggest that apigenin has neuroprotective potential as a c-JNK and p38MAPK signaling inhibitor .
- Protection Against Oxidative Stress: Apigenin supplementation has been shown to alleviate oxidative stress in the small intestine . Apigenin was found to decrease malondialdehyde (MDA) levels and upregulate total antioxidant capacity (T-AOC), superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX) levels .
- Apigenin and its Potassium Salt Derivative Absorption Spectra: Apigenin and its potassium salt derivative have been studied for their absorption spectra .
作用機序
The mechanism of action of Apigenin-4’-O-sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It modulates key signaling molecules involved in inflammation, oxidative stress, and cancer cell proliferation. Some of the pathways affected include:
JAK/STAT Pathway: Inhibition of this pathway reduces inflammation and cancer cell growth.
PI3K/Akt/mTOR Pathway: Modulation of this pathway affects cell survival and proliferation.
MAPK/ERK Pathway: Inhibition of this pathway reduces cell proliferation and induces apoptosis in cancer cells
類似化合物との比較
Apigenin: The parent compound, known for its broad pharmacological properties.
Luteolin: Another flavone with similar anti-inflammatory and anticancer properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-sulfate Potassium Salt stands out due to its enhanced solubility and bioavailability compared to its parent compound, apigenin. This makes it more effective in biological systems and increases its potential for therapeutic applications .
特性
分子式 |
C15H9KO8S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
potassium;[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-5-11(17)15-12(18)7-13(22-14(15)6-9)8-1-3-10(4-2-8)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChIキー |
NWZRMXXKONZAQD-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















